molecular formula C30H48O4 B3030011 3,7,25-Trihydroxycucurbita-5,23-dien-19-al CAS No. 85372-65-2

3,7,25-Trihydroxycucurbita-5,23-dien-19-al

Cat. No.: B3030011
CAS No.: 85372-65-2
M. Wt: 472.7 g/mol
InChI Key: DIAXRIQADLDGOJ-TZFKRHLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,25-Trihydroxycucurbita-5,23-dien-19-al is a natural compound that belongs to the class of cucurbitane triterpenoids. It is isolated from the chloroform extract of the leaves of Momordica foetida, a plant known for its medicinal properties . This compound has gained attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method of obtaining 3,7,25-Trihydroxycucurbita-5,23-dien-19-al is through extraction from natural sources. The leaves of Momordica foetida are subjected to chloroform extraction to isolate this compound . The extraction process involves cleaning the plant material, drying it, and then using chloroform as a solvent to extract the desired compound.

Industrial Production Methods

Currently, there is limited information on the industrial production methods for this compound. Most of the available data focuses on its extraction from natural sources rather than large-scale industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,7,25-Trihydroxycucurbita-5,23-dien-19-al undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce the compound.

    Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Comparison with Similar Compounds

3,7,25-Trihydroxycucurbita-5,23-dien-19-al is unique due to its specific structure and biological activities. Similar compounds include:

  • 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
  • 24-Hydroxymomordicine III
  • Kuguacin J
  • Kuguaglycoside C
  • Momordicine I
  • Momordicine II
  • Momordicine V
  • Kuguacin N
  • Momordicoside L
  • Momordicoside X
  • Momordicoside K

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

IUPAC Name

(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-19(9-8-13-26(2,3)34)20-12-14-29(7)25-23(32)17-22-21(10-11-24(33)27(22,4)5)30(25,18-31)16-15-28(20,29)6/h8,13,17-21,23-25,32-34H,9-12,14-16H2,1-7H3/b13-8+/t19-,20-,21-,23+,24+,25+,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAXRIQADLDGOJ-TZFKRHLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,7,25-Trihydroxycucurbita-5,23-dien-19-al

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